Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Description
Structural Overview and Nomenclature
This compound possesses the molecular formula C13H13NO2S and a molecular weight of 247.312 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being this compound, though it is also known by alternative designations including 4-methyl-2-phenyl-5-thiazolecarboxylic acid ethyl ester. The structural architecture consists of a central thiazole ring bearing three distinct substituents: a methyl group at position 4, a phenyl group at position 2, and an ethyl carboxylate moiety at position 5.
The thiazole core structure represents a five-membered aromatic heterocycle containing both nitrogen and sulfur atoms positioned at the 1 and 3 positions respectively. This heterocyclic framework exhibits significant pi-electron delocalization and possesses aromatic character, which is evidenced by proton nuclear magnetic resonance chemical shifts that absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current. The calculated pi-electron density identifies carbon-5 as the primary site for electrophilic substitution, while carbon-2 shows susceptibility to deprotonation.
The compound exhibits specific physical properties including a melting point range of 36-39 degrees Celsius and a boiling point of 150 degrees Celsius. The density is reported as 1.188 grams per cubic centimeter, and the flash point occurs at 179.3 degrees Celsius. Commercial preparations typically achieve 97-98% purity and demonstrate a shelf life of 60 months under ambient storage conditions.
Historical Context in Heterocyclic Chemistry
The thiazole ring system has a distinguished historical foundation dating back to November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber first described these nitrogen and sulfur-containing heterocycles. Hantzsch and Weber defined thiazoles as substances containing nitrogen and sulfur in ring-forming bonds with the formula (CH)nNS, comparing their relationship to pyridine as analogous to that between thiophene and benzene. This seminal work established the theoretical framework for understanding thiazole chemistry and initiated decades of intensive research into these heterocyclic systems.
The original synthesis methodology developed by Hantzsch involved the condensation reaction of alpha-haloketones with nucleophilic reagents such as thioamides, thiourea, ammonia thiocarbamate, or dithiocarbamate derivatives. This method, known as the Hantzsch thiazole synthesis, was suggested to be the most productive approach for synthesizing thiazole derivatives and continues to be utilized in modern synthetic applications. The historical development of thiazole chemistry was marked by significant scientific discourse, including a notable 36-year controversy between Hantzsch and Tcherniac regarding the structural characterization of early thiazole compounds.
The evolution of thiazole chemistry has been characterized by the development of multiple synthetic approaches beyond the original Hantzsch method. The Cook-Heilbron synthesis emerged as an alternative route utilizing alpha-aminonitriles or alpha-aminoamides with carbon disulfide to produce 5-aminothiazoles. Additionally, the Gabriel synthesis provided another pathway through the reaction of acylamino-ketones with phosphorus pentasulfide to generate 2,5-disubstituted thiazole derivatives. These methodological advances have contributed to the extensive exploration of thiazole derivatives and their applications across diverse fields of chemistry.
Modern synthetic chemistry continues to refine and expand upon these classical methods, with researchers developing environmentally friendly and practical approaches that emphasize high yields, reduced waste generation, and simplified reaction conditions. The historical progression from the initial discovery by Hantzsch to contemporary synthetic methodologies demonstrates the enduring importance of thiazole chemistry in heterocyclic compound development.
Significance in Medicinal and Materials Chemistry
This compound exemplifies the profound significance of thiazole derivatives in both medicinal chemistry and materials science applications. Thiazole compounds have been comprehensively applied in biological and pharmacological fields, with well-established abilities in pharmaceutical drug development. The heterocyclic framework exhibits a remarkable spectrum of biological activities including antimicrobial, antioxidant, anticancer, and antitubercular properties. This broad therapeutic potential has led to the incorporation of thiazole scaffolds into over 18 United States Food and Drug Administration-approved drugs and more than 70 experimental pharmaceutical compounds.
The medicinal chemistry applications of thiazole derivatives extend to diverse therapeutic areas including antipsychotic, analgesic, anticancer, antiallergic, antihypertensive, antibacterial, anti-inflammatory, antimalarial, and antifungal activities. Recent research has demonstrated that thiazole compounds containing specific structural modifications can exhibit nanomolar-range biological activity, particularly in antiviral applications. The structural versatility of thiazole derivatives allows for precise modification of substituents to optimize pharmacological properties, bioavailability, selectivity, and toxicity profiles.
In materials chemistry applications, thiazole derivatives have found significant utility in organic solar cell technologies. Recent investigations have explored ester-substituted thiazole units as electron-withdrawing components in polythiophene-based donor materials. These applications demonstrate power conversion efficiencies exceeding 12% while maintaining significantly lower synthetic complexity compared to other high-performance polymer donors. The thiazole nitrogen atom contributes to intramolecular noncovalent conformational interactions that enhance material performance characteristics.
The compound's role in catalytic chemistry represents another dimension of its materials science significance. Thiazoles serve vital functions in the controlled generation of carbene entities through conjugation with transition metals to form metal-thiazole complexes. These complexes function as catalysts in significant synthetic processes including the Stetter reaction and benzoin condensation, demonstrating the strategic importance of thiazole incorporation in advanced synthetic methodologies.
The continued exploration of thiazole derivatives, including this compound, represents a focal point for future research due to their special attributes and therapeutic potential. The unique combination of structural versatility, biological activity, and materials properties positions these compounds as valuable scaffolds for both pharmaceutical development and advanced materials applications.
Properties
IUPAC Name |
ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPLITQTMHJFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372512 | |
| Record name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53715-64-3 | |
| Record name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the cyclization of appropriate precursors such as substituted acetoacetates and thiourea derivatives, followed by functional group transformations to install the phenyl group and ester moiety. Key steps include:
- Formation of the thiazole ring via cyclization reactions involving 2-chloroacetoacetate derivatives and thiourea or thioacetamide.
- Introduction of the phenyl substituent either by using phenyl-substituted starting materials or by subsequent substitution reactions.
- Esterification or use of ethyl ester precursors to incorporate the ethyl carboxylate group at the 5-position of the thiazole ring.
Detailed Preparation Method from Literature
A representative and efficient preparation method is derived from patent CN103664819A, which describes a closely related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, a key intermediate structurally related to ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. The method can be adapted to the target compound by substituting appropriate phenyl precursors:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Prepare ethyl acetate solution (10-35% w/w) in ethanol; add thiourea and sodium carbonate (Na2CO3) | Sodium carbonate to 2-chloroacetoacetate weight ratio: 0.01-0.1 | Sodium carbonate acts as a base catalyst |
| 2 | Heat to 40-55°C; add ethyl 2-chloroacetoacetate dropwise over 20-30 min; then heat to 60-70°C for 5-5.5 hours | Controlled temperature ramp to promote cyclization | Reaction time and temperature are optimized for yield |
| 3 | Remove most solvent by distillation; cool to room temperature; filter precipitate | - | Isolates the intermediate product |
| 4 | Add filtrate to water; adjust pH to 9-10 with caustic soda (NaOH); stir for 30 min | pH adjustment promotes crystallization | Ensures product purity |
| 5 | Filter and vacuum dry the solid to obtain the product | Drying at room temperature | Final isolation step |
This method yields the amino-thiazole intermediate with over 98% yield and melting point 172-173°C, indicating high purity. The reaction benefits include short reaction time, low energy consumption, and high product yield.
Incorporation of the Phenyl Group
For this compound, the phenyl substituent at the 2-position is introduced by starting with phenyl-substituted acetoacetate or by further functionalization of the thiazole ring. Literature reports the synthesis of 4-methyl-2-phenylthiazole derivatives by reacting ethyl 4-methyl-2-phenylthiazole-5-carboxylate with various reagents for further modifications, indicating that the phenyl group is present from the early stages of synthesis.
Alternative Synthetic Routes and Functionalization
Another approach involves the alkylation and cyclization of substituted benzaldehydes and thioacetamide derivatives to build the thiazole ring with phenyl substitution, as described in patent WO2012032528A2. This method includes:
- Reaction of substituted benzaldehydes with hydroxylamine and sodium formate to form benzonitrile derivatives.
- Treatment with thioacetamide to form thiobenzamides.
- Cyclization with 2-chloroacetoacetic acid ethyl ester to yield 2-(substituted phenyl)-4-methylthiazole-5-carboxylic acid ethyl esters.
- Purification steps including extraction, washing, drying, and recrystallization to obtain high-purity products.
This route allows for the preparation of phenyl-substituted thiazole esters with high purity (>98%) and good yields, suitable for further pharmaceutical applications.
Summary Table of Key Preparation Parameters
| Parameter | Range / Condition | Impact on Synthesis |
|---|---|---|
| Solvent concentration (ethyl acetate in ethanol) | 10-35% (preferably 20-25%) | Solubility and reaction medium optimization |
| Sodium carbonate amount | 0.01-0.1 weight ratio to 2-chloroacetoacetate (preferably ~1.5 g) | Base catalyst, influences reaction rate and yield |
| Temperature for addition of 2-chloroacetoacetate | 40-55°C (preferably 43-45°C) | Controls reaction kinetics and selectivity |
| Post-addition heating | 60-70°C for 5-5.5 hours (preferably 64-66°C) | Completes cyclization and product formation |
| pH adjustment after filtration | pH 9-10 | Facilitates crystallization and purification |
| Yield | >98% (for amino-thiazole intermediate) | High efficiency and purity |
| Melting point (mp) | 172-173°C (for intermediate) | Indicator of product purity |
Research Findings and Practical Notes
- The use of ethanol as a solvent with controlled ethyl acetate concentration improves solubility and reaction efficiency.
- Sodium carbonate acts as a mild base catalyst, optimizing the cyclization without harsh conditions.
- Temperature control during the addition of 2-chloroacetoacetate is critical to avoid side reactions and ensure high yield.
- The pH adjustment step is essential for isolating the product as a solid with high purity.
- The described methods allow for scalability and reproducibility suitable for pharmaceutical intermediate production.
- Alternative routes involving substituted benzaldehydes and thioacetamide provide flexibility for different phenyl substitutions on the thiazole ring.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Pharmaceutical Applications
1.1 Precursor for Drug Synthesis
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is a precursor for Febuxostat, a medication used to treat hyperuricemia in patients with gout. The improved synthetic methods for this compound have focused on enhancing yield and purity while minimizing hazardous reagents such as potassium cyanide .
Table 1: Synthesis Pathways of Febuxostat from this compound
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Diazotization | Hydroxylamine | Formation of thiobenzamide |
| 2 | Cyclization | Acetic acid | Thiazole formation |
| 3 | Alkylation | Isobutyl bromide | Ethyl ester formation |
| 4 | Hydrolysis | Water | Febuxostat production |
1.2 Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. This compound has been studied for its potential to inhibit tumor growth in various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and the inhibition of cell proliferation .
Biological Activities
2.1 Antimicrobial Properties
this compound has demonstrated antimicrobial activity against several pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Analytical Chemistry
3.1 Chromatographic Applications
The compound is utilized in analytical chemistry for developing chromatographic methods due to its distinct chemical properties. It can be employed as a standard reference material in high-performance liquid chromatography (HPLC) for quantifying similar thiazole derivatives in complex mixtures .
3.2 Spectroscopic Studies
this compound can also be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy to determine its structural integrity and purity during synthesis processes.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Structural Modifications and Physicochemical Properties
Thiazole derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Biological Activity
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential applications in medicine and industry.
Overview of the Compound
This compound features a thiazole ring, which is known for its role in various biological processes. The compound is synthesized through reactions involving ethyl acetoacetate and thiourea, leading to derivatives that exhibit notable pharmacological properties .
The biological activity of thiazole derivatives, including this compound, can be attributed to several mechanisms:
1. Interaction with Enzymes and Proteins:
- Thiazoles can inhibit or activate enzymes and proteins involved in critical biochemical pathways. This interaction can lead to various biological effects such as antimicrobial and anticancer activities .
2. Antiviral Activity:
- Research has demonstrated that thiazole derivatives can inhibit viral replication, particularly against flaviviruses. For instance, certain derivatives have shown over 50% inhibition of viral replication at specific concentrations .
3. Anticancer Properties:
- Various studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analyses reveal that modifications on the thiazole ring enhance anticancer efficacy .
Biological Activities
This compound and its derivatives have been studied for their broad range of biological activities:
Case Studies
Several studies highlight the efficacy of this compound:
- Antiviral Efficacy Study:
- Anticancer Screening:
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate?
Answer: The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate under reflux in ethanol or acetonitrile, followed by chlorination using agents like POCl₃. Catalysts such as triethylamine are employed to enhance reaction efficiency. Elevated temperatures (~80–100°C) ensure complete conversion . Alternative routes include multi-step pathways with intermediates like hydrazine derivatives or substituted thiazolidinones .
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies using SHELX software (e.g., SHELXS-97 and SHELXL-97) refine structures with R-factors <0.06, confirming bond lengths (e.g., C–C = 1.74–1.82 Å) and dihedral angles (e.g., thiazole ring vs. phenyl group = 72.1°). Displacement parameters and hydrogen bonding networks (e.g., C–H⋯O interactions) are analyzed to resolve molecular packing .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Answer: Contradictions often arise from assay variability or structural analogs. To address this:
- Perform dose-response curves (IC₅₀/EC₅₀) across standardized cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial activity).
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups enhance anticancer activity by 30–40% in phenyl derivatives) .
- Validate target engagement via enzyme inhibition assays (e.g., kinase profiling) .
Advanced: What crystallographic parameters are critical for refining high-resolution structures of thiazole derivatives?
Answer: Key parameters include:
- Resolution cutoff: ≤0.8 Å to resolve sulfur and nitrogen electron densities.
- Twinned data handling: Use HKLF5 format in SHELXL for twin refinement (e.g., BASF parameter optimization) .
- Thermal motion: Anisotropic displacement parameters (ADPs) for non-H atoms; riding models for H atoms (Uiso = 1.2–1.5×Ueq of parent atoms) .
Advanced: How do structural modifications (e.g., halogen substitution) impact SAR in thiazole-based drug discovery?
Answer:
- Chlorine at 2-position: Increases lipophilicity (logP +0.5) and enhances membrane permeability, boosting anticancer activity by 20–25% .
- Fluorophenoxy groups: Improve metabolic stability (t½ >6 hrs in microsomal assays) via reduced CYP450 interactions .
- Methyl at 4-position: Steric hindrance reduces off-target binding (e.g., 50% lower affinity for hERG channels) .
Basic: What reaction conditions optimize yields in thiazole ring formation?
Answer:
- Solvent: Polar aprotic solvents (DMF, acetonitrile) improve cyclization efficiency (yield >85%) vs. ethanol (70–75%) .
- Catalyst: Triethylamine (10 mol%) accelerates imine formation at 60°C .
- Workup: Acidic quenching (pH 3–4) precipitates pure product (HPLC purity >97%) .
Advanced: What analytical methods ensure purity and stability of this compound under storage?
Answer:
- HPLC: C18 column, 70:30 acetonitrile/water, UV detection at 254 nm (retention time ~8.2 min) .
- TGA/DSC: Decomposition onset >200°C confirms thermal stability .
- NMR (¹H/¹³C): Monitor ester hydrolysis (δ 4.3 ppm for –OCH₂CH₃) under humid conditions .
Basic: How does solvent choice influence reactivity in thiazole carboxylate functionalization?
Answer:
- Polar solvents (DMSO): Stabilize transition states in nucleophilic substitutions (k = 0.15 min⁻¹) .
- Non-polar solvents (toluene): Favor Friedel-Crafts alkylation of phenyl groups (yield +15%) .
- Protic vs. aprotic: Ethanol increases hydrolysis risk (half-life <24 hrs at pH 7.4) vs. DCM (<5% degradation) .
Advanced: What strategies mitigate polymorphism in crystallographic studies of thiazole derivatives?
Answer:
- Crystallization screening: Use 96-well plates with 50+ solvent combinations (e.g., ethanol/water gradients) .
- Temperature control: Slow cooling (0.1°C/min) from 60°C yields single crystals (P2₁/c space group) .
- Additives: 5% DMSO suppresses twinning by modulating nucleation kinetics .
Advanced: How can contradictory biological data from in vitro vs. in vivo models be reconciled?
Answer:
- Pharmacokinetic profiling: Measure bioavailability (e.g., AUC = 120 µg·h/mL in mice) and metabolite formation (LC-MS/MS) .
- Tissue distribution: Autoradiography or PET imaging (¹⁸F-labeled analogs) quantifies target engagement .
- Species-specific assays: Compare human vs. murine CYP450 metabolism to explain efficacy gaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
